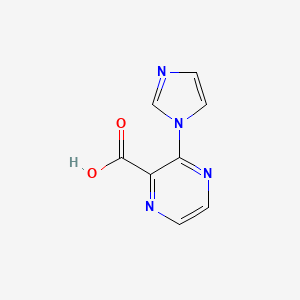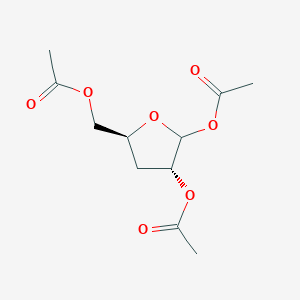
3-(1H-咪唑-1-基)吡嗪-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
功能化和环化反应
3-(1H-咪唑-1-基)吡嗪-2-羧酸及其衍生物在各种功能化和环化反应中显示出潜力。这些化合物可以通过与醇或 N 亲核试剂反应转化为酯或酰胺衍生物。例如,Akçamur 等人 (1997) 证明了 1H-吡唑-3-羧酸转化为酯或酰胺衍生物,该衍生物进一步经历环缩合反应形成吡唑并[3,4-d]哒嗪 (Akçamur 等人,1997)。
抗菌应用
衍生自 3-(1H-咪唑-1-基)吡嗪-2-羧酸的化合物显示出有希望的抗菌作用。Abdelwahab 等人 (2007) 合成了 4-吡嗪-2-甲酰胺基羧酸衍生物,其对明串珠菌属和其他微生物表现出显着的抑制作用 (Abdelwahab 等人,2007)。同样,Jyothi 等人 (2019) 通过缩合反应合成了新型 N-芳基咪唑并[1,2-a]吡嗪-2-甲酰胺衍生物,并报道了其抗菌活性 (Jyothi 和 Madhavi,2019)。
合成和结构分析
3-(1H-咪唑-1-基)吡嗪-2-羧酸衍生物的合成和结构分析提供了对其潜在应用的见解。Yıldırım 等人 (2005) 研究了 1H-吡唑-3-羧酸转化为不同产物的过程,证明了可以从该化合物衍生出的反应和产物种类繁多 (Yıldırım 等人,2005)。
配位聚合物和电学性质
对由杂环氮配体和有机酸(包括 3-(1H-咪唑-1-基)吡嗪-2-羧酸衍生物)构建的配位聚合物的研究,导致了具有有趣磁性和电学性质的材料的发现。Yang 等人 (2020) 合成了新的配位聚合物,这些聚合物在电化学测量中表现出反铁磁和亚铁磁行为,以及优异的循环稳定性 (Yang 等人,2020)。
作用机制
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
未来方向
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, it’s likely that future research will continue to explore the potential of imidazole derivatives in various therapeutic applications.
生化分析
Biochemical Properties
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid can form hydrogen bonds and other non-covalent interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, thereby altering the metabolic flux within the cell . Furthermore, 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Additionally, 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors such as light or heat. Long-term exposure to 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have also been observed, where the compound exhibits a significant change in activity or toxicity at specific dosage levels .
Metabolic Pathways
3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can act as a substrate or inhibitor for certain enzymes, thereby modulating the flow of metabolites through specific pathways . These interactions can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, 3-(1H-imidazol-1-yl)pyrazine-2-carboxylic acid may accumulate in the mitochondria, where it can affect mitochondrial function and energy production.
属性
IUPAC Name |
3-imidazol-1-ylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-7(11-2-1-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPWLCYSHYRTIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650364 |
Source


|
| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717848-23-2 |
Source


|
| Record name | 3-(1H-Imidazol-1-yl)pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)
![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)
![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)
-amino]acetic acid](/img/structure/B1328822.png)
![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)

